molecular formula C22H28N4O2 B2996692 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide CAS No. 1797710-72-5

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2996692
CAS No.: 1797710-72-5
M. Wt: 380.492
InChI Key: WGZOIVLCFASMKH-UHFFFAOYSA-N
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Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
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Scientific Research Applications

Phosphodiesterase Inhibition and Antihypertensive Activity

A series of 6-phenylpyrazolo[3,4-d]pyrimidones, which include compounds structurally similar to the specified chemical, have shown specific inhibition of cGMP-specific (type V) phosphodiesterase. These inhibitors display enzymatic and cellular activity and possess in vivo oral antihypertensive activity. The presence of a propoxy group at the 2-position of the phenyl ring is essential for this activity, and modification at the 5-position allows for a wide range of functional groups, leading to compounds with both high levels of activity and metabolic stability. Among these compounds, some displayed outstanding in vivo activities and good metabolic stabilities (B. Dumaitre & N. Dodic, 1996).

Cognitive Impairment Treatment

Research on 3-aminopyrazolo[3,4-d]pyrimidinones has led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), with one clinical candidate, ITI-214, showing promise for the treatment of cognitive deficits associated with schizophrenia and Alzheimer's disease, among other CNS disorders. These compounds were designed and synthesized, demonstrating picomolar inhibitory potency for PDE1, excellent selectivity against other PDE families, and efficacy in vivo (Peng Li et al., 2016).

Antitumor and Antimicrobial Activities

Enaminones and their derived compounds, including N-arylpyrazole-containing enaminones, have shown significant antitumor and antimicrobial activities. These compounds, through their novel synthetic routes, have displayed inhibitory effects against human breast and liver carcinoma cell lines, comparable to those of standard treatments like 5-fluorouracil. Additionally, some of these compounds have demonstrated antimicrobial activities against various pathogens (S. Riyadh, 2011).

Xanthine Oxidase Inhibition

Compounds such as 4-hydroxypyrazolo[3,4-d]pyrimidine (B.W. 56-158: HPP) are potent inhibitors of xanthine oxidase, an enzyme involved in the metabolic pathway of uric acid. Initially used to suppress oxidation in leukemia treatments, these inhibitors have been found to lower serum and urine uric acid concentrations, leading to their application in treating gout (A. P. Hall, V. Holloway, & J. Scott, 1964).

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-3-13-28-20-9-6-18(7-10-20)8-11-22(27)23-12-4-5-19-15-24-21-14-17(2)25-26(21)16-19/h6-7,9-10,14-16H,3-5,8,11-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZOIVLCFASMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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